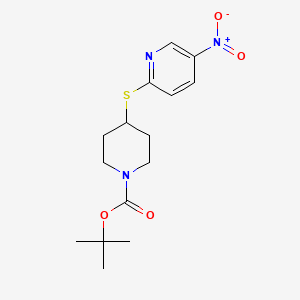

tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate

Description

Chemical Name: tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate

CAS Number: 1353981-45-9

Molecular Formula: C₁₅H₂₁N₃O₄S

Molecular Weight: 339.41 g/mol

Structural Features: This compound consists of a piperidine ring substituted at the 4-position with a thioether-linked 5-nitropyridin-2-yl group and a tert-butyloxycarbonyl (Boc) protecting group. The nitro group on the pyridine ring enhances electron-withdrawing properties, while the thioether bridge offers moderate nucleophilicity and stability .

Properties

IUPAC Name |

tert-butyl 4-(5-nitropyridin-2-yl)sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-8-6-12(7-9-17)23-13-5-4-11(10-16-13)18(20)21/h4-5,10,12H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJKJPXGDWSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the nitropyridine moiety: This can be achieved through nitration of pyridine derivatives.

Thioether formation: The nitropyridine is then reacted with a thiol compound to form the thioether linkage.

Piperidine ring formation: The final step involves the formation of the piperidine ring and its subsequent protection with a tert-butyl group to yield the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations (Thio vs. Oxy vs. Amino)

Compound 1 : tert-Butyl 4-[(5-nitropyridin-2-yl)oxy]piperidine-1-carboxylate

- CAS : 346665-40-5

- Molecular Formula : C₁₅H₂₁N₃O₅

- Molecular Weight : 323.35 g/mol

- Key Difference : The thioether (-S-) is replaced by an ether (-O-) group.

- However, the nitro group’s electron-withdrawing effect is retained, maintaining similar reactivity in electrophilic substitutions .

Compound 2 : tert-Butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate

- CAS: Not provided

- Molecular Formula : C₁₅H₂₂N₄O₄

- Molecular Weight : 322.36 g/mol

- Key Difference : The thioether is replaced by an amine (-NH-) group.

- Impact: The amino group introduces basicity and hydrogen-bonding capability, which could enhance interactions in biological systems. However, the nitro group’s electron-withdrawing effect may reduce the amine’s nucleophilicity .

Positional Isomerism in Piperidine Substitution

Compound 3 : tert-Butyl 3-[(5-nitropyridin-2-yl)oxy]piperidine-1-carboxylate

- CAS : 939986-60-4

- Molecular Formula : C₁₅H₂₁N₃O₅

- Molecular Weight : 323.35 g/mol

- Key Difference : The substituent is at the 3-position of the piperidine ring instead of the 4-position.

- For example, 3-substituted piperidines may adopt distinct chair conformations compared to 4-substituted analogs .

Heterocyclic Core Modifications (Piperidine vs. Piperazine)

Compound 4 : tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

- CAS : 193902-78-2

- Molecular Formula : C₁₄H₁₉N₅O₄ (estimated)

- Key Difference : The piperidine ring is replaced with piperazine, introducing an additional nitrogen atom.

- This modification is common in drug design to improve pharmacokinetic properties .

Pyridine Substituent Variations

Compound 5 : tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate

- CAS : 1353958-91-4

- Molecular Formula : C₁₆H₂₂N₄O₂S

- Key Difference: The nitro group is replaced with a cyano (-CN) group, and a methylene spacer is added between the sulfur and piperidine.

- Impact: The cyano group is less electron-withdrawing than nitro, altering the pyridine’s electronic properties. The methylene spacer increases flexibility, which could influence molecular recognition in biological assays .

Comparative Data Table

| Property | Target Compound | Compound 1 (Oxy) | Compound 2 (Amino) | Compound 4 (Piperazine) |

|---|---|---|---|---|

| Molecular Weight | 339.41 g/mol | 323.35 g/mol | 322.36 g/mol | ~327.34 g/mol (estimated) |

| Functional Group | Thioether (-S-) | Ether (-O-) | Amine (-NH-) | Piperazine |

| Key Substituent | 5-Nitro-pyridin-2-yl | 5-Nitro-pyridin-2-yl | 5-Nitro-pyridin-2-yl | 5-Nitro-pyridin-2-yl |

| Polarity | Moderate | High | High | Very High |

| Potential Applications | Drug intermediate, agrochemicals | Pharmaceuticals | Bioactive molecules | CNS-targeting drugs |

Biological Activity

Chemical Identification

- Chemical Name: tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate

- CAS Number: 1353981-45-9

- Molecular Formula: C15H21N3O4S

- Molecular Weight: 339.41 g/mol

This compound is a derivative of piperidine, a well-known heterocyclic compound with significant biological activity. The presence of the nitropyridine and thioether functionalities suggests potential for diverse pharmacological applications.

Antimicrobial Activity

Research indicates that compounds with piperidine and pyridine moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| This compound | TBD |

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes are critical in neurotransmission and urea metabolism, respectively.

Case Study: Acetylcholinesterase Inhibition

In a study examining the enzyme inhibitory activities of various piperidine derivatives, it was found that certain compounds exhibited strong AChE inhibition, with IC50 values significantly lower than standard inhibitors. This suggests that this compound may have similar or enhanced properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

- Piperidine Ring: Known for its role in various biological activities including analgesic and anti-inflammatory effects.

- Nitropyridine Group: Often associated with antibacterial and antifungal activities.

- Thioether Linkage: Can enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Pharmacokinetics and Toxicology

Preliminary studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, toxicity assessments are crucial as some derivatives have shown adverse effects at higher concentrations.

Table 2: Toxicological Profile of Similar Compounds

| Compound Name | LD50 (mg/kg, oral) | Observed Effects |

|---|---|---|

| Compound A | 500 | Mild gastrointestinal distress |

| Compound B | 300 | Neurotoxic effects |

| This compound | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.